molecular formula C18H35ClO B14405961 6-Chlorooctadec-9-EN-7-OL CAS No. 89682-73-5

6-Chlorooctadec-9-EN-7-OL

Cat. No.: B14405961
CAS No.: 89682-73-5
M. Wt: 302.9 g/mol
InChI Key: HUCIVSGGBYERIN-UHFFFAOYSA-N
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Description

6-Chlorooctadec-9-EN-7-OL is an organic compound characterized by the presence of a chlorine atom, a double bond, and a hydroxyl group on an 18-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chlorooctadec-9-EN-7-OL typically involves the chlorination of octadec-9-EN-7-OL. This can be achieved through the use of chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chlorooctadec-9-EN-7-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form a saturated compound.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the double bond.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-chlorooctadec-9-EN-7-one or 6-chlorooctadec-9-EN-7-al.

    Reduction: Formation of 6-chlorooctadecan-7-OL.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chlorooctadec-9-EN-7-OL has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with cellular components.

    Medicine: Investigated for its potential therapeutic properties and as a

Properties

CAS No.

89682-73-5

Molecular Formula

C18H35ClO

Molecular Weight

302.9 g/mol

IUPAC Name

6-chlorooctadec-9-en-7-ol

InChI

InChI=1S/C18H35ClO/c1-3-5-7-8-9-10-11-12-14-16-18(20)17(19)15-13-6-4-2/h12,14,17-18,20H,3-11,13,15-16H2,1-2H3

InChI Key

HUCIVSGGBYERIN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCC(C(CCCCC)Cl)O

Origin of Product

United States

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